REACTION_CXSMILES
|
Cl.[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2.[OH-].[Na+]>O>[N:2]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[C:4](=[O:10])[CH2:3]2 |f:0.1,2.3|
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Name
|
|
Quantity
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300 g
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Type
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reactant
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Smiles
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Cl.N12CC(C(CC1)CC2)=O
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Name
|
|
Quantity
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300 g
|
Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solution formed
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Type
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EXTRACTION
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Details
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It was then extracted three times with 400 ml of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic extracts were dried over magnesium sulfate
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Type
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CUSTOM
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Details
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After evaporation, 220g (95 percent) of 3-quinuclidinone
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Type
|
CUSTOM
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Details
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was obtained in the form of a light beige solid
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Name
|
|
Type
|
|
Smiles
|
N12CC(C(CC1)CC2)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |